
3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide, also known as CN-1, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a member of the cyanoacrylamide family of compounds, which are known for their ability to form strong covalent bonds with proteins and other biomolecules.
Wissenschaftliche Forschungsanwendungen
3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide has a wide range of scientific research applications, particularly in the field of biochemistry. It is commonly used as a cross-linking agent to study protein-protein interactions and to map protein structures. 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide has also been used to develop new diagnostic tools for diseases such as cancer and Alzheimer's disease. In addition, 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Wirkmechanismus
3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide forms covalent bonds with proteins and other biomolecules through a process known as Michael addition. This results in the formation of a stable adduct that can be used to study protein structure and function. The covalent bond formed by 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide is irreversible, making it a useful tool for studying long-lived protein complexes.
Biochemical and Physiological Effects:
3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including proteases and kinases. In addition, 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide is its ability to form stable covalent bonds with proteins and other biomolecules. This makes it a useful tool for studying protein structure and function. In addition, 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide is relatively easy to synthesize and can be obtained in high yields with good purity. However, one limitation of 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide is its potential toxicity. It is important to use appropriate safety precautions when handling 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide in the laboratory.
Zukünftige Richtungen
There are many potential future directions for research involving 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide. One area of interest is the development of new diagnostic tools for diseases such as cancer and Alzheimer's disease. 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide has also shown promise as a potential antibiotic, and further research in this area could lead to the development of new treatments for bacterial infections. In addition, 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide could be used to study the structure and function of other biomolecules, such as nucleic acids and lipids. Overall, the unique properties of 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide make it a valuable tool for scientific research, with many potential applications in the future.
Synthesemethoden
The synthesis of 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide involves the reaction of 2-chloro-5-nitroaniline with cyanoacetic acid in the presence of a catalyst. The reaction proceeds through a series of intermediate steps, ultimately resulting in the formation of 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide. The synthesis of 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide is a relatively straightforward process, and the compound can be obtained in high yields with good purity.
Eigenschaften
IUPAC Name |
(Z)-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O3/c11-9-2-1-8(14(16)17)4-6(9)3-7(5-12)10(13)15/h1-4H,(H2,13,15)/b7-3- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIGOGSKIWSGEW-CLTKARDFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=C(C#N)C(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=C(/C#N)\C(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


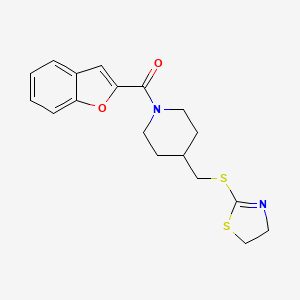
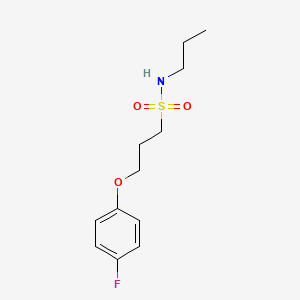
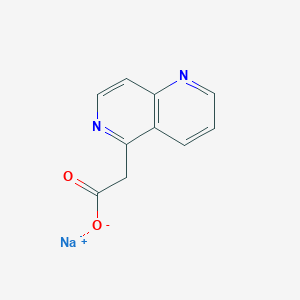
![2-((E)-(3-((E)-4-(dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)methyl)-3-methylbenzo[d]thiazol-3-ium perchlorate](/img/structure/B2413072.png)
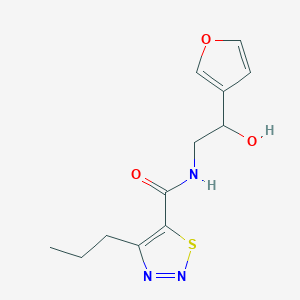
![(1S,6R)-7-azabicyclo[4.2.0]oct-4-en-8-one](/img/structure/B2413076.png)

![4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine](/img/structure/B2413078.png)
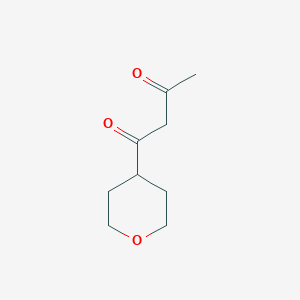


![N-(1,3-benzodioxol-5-yl)-4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2413087.png)
![[2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2413088.png)